![molecular formula C4H4Cl3NO B14702445 N-[(1E)-2,2,2-Trichloroethylidene]acetamide CAS No. 26404-44-4](/img/structure/B14702445.png)
N-[(1E)-2,2,2-Trichloroethylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1E)-2,2,2-Trichloroethylidene]acetamide is an organic compound with the molecular formula C4H4Cl3NO It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a trichloroethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2,2,2-Trichloroethylidene]acetamide typically involves the reaction of acetamide with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical and sustainable production of the compound. The purification of the final product is achieved through techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
N-[(1E)-2,2,2-Trichloroethylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethylidene group to less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives.
科学的研究の応用
N-[(1E)-2,2,2-Trichloroethylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloroethylidene groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]acetamide involves its interaction with specific molecular targets and pathways. The trichloroethylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
N,N-Hexamethylene bis(acetamide): A compound with similar structural features but different functional groups.
Acetamide, N-(2,2,2-trichloroethylidene): A closely related compound with slight variations in the chemical structure.
Uniqueness
N-[(1E)-2,2,2-Trichloroethylidene]acetamide is unique due to its specific trichloroethylidene group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
26404-44-4 |
|---|---|
分子式 |
C4H4Cl3NO |
分子量 |
188.44 g/mol |
IUPAC名 |
N-(2,2,2-trichloroethylidene)acetamide |
InChI |
InChI=1S/C4H4Cl3NO/c1-3(9)8-2-4(5,6)7/h2H,1H3 |
InChIキー |
LFCXWERAKAEXPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)

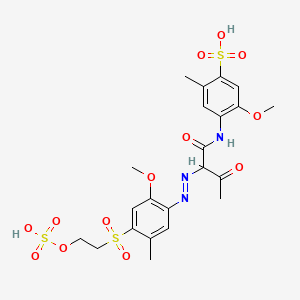
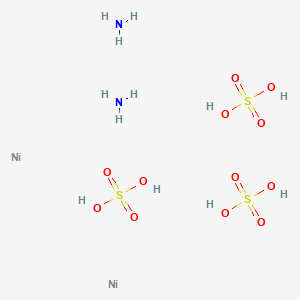
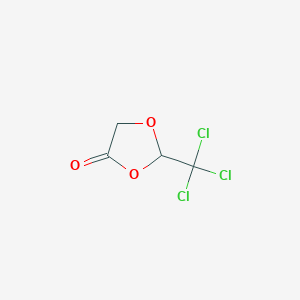
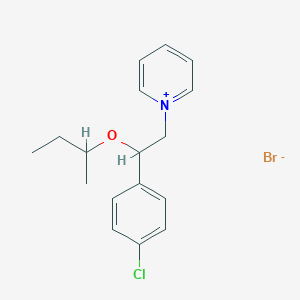
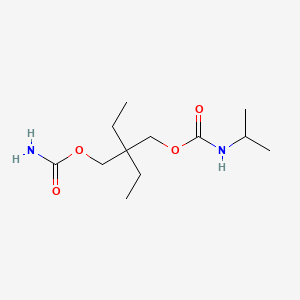
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)

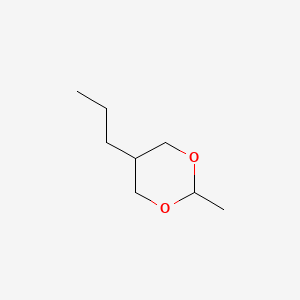
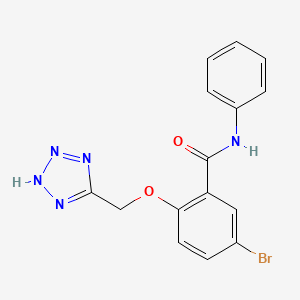

![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)
